molecular formula C7H4Cl4O B13695122 1,3,5-Trichloro-2-(chloromethoxy)benzene

1,3,5-Trichloro-2-(chloromethoxy)benzene

Cat. No.: B13695122
M. Wt: 245.9 g/mol
InChI Key: DXVFNVVZTIAYDC-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(chloromethoxy)benzene is a chemical compound with the CAS Registry Number 94637-87-3 . Its molecular formula is C 7 H 4 Cl 4 O, and it has a molecular weight of 245.92 g/mol . The available safety information indicates that appropriate precautionary statements should be consulted for safe handling . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please note that specific information regarding this compound's applications, mechanism of action, and detailed research value is not readily available in the public domain at this time. Researchers are encouraged to consult specialized scientific literature for further insights.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl4O

Molecular Weight

245.9 g/mol

IUPAC Name

1,3,5-trichloro-2-(chloromethoxy)benzene

InChI

InChI=1S/C7H4Cl4O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2

InChI Key

DXVFNVVZTIAYDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,3,5 Trichloro 2 Chloromethoxy Benzene

Historical Development of Synthetic Routes to Chlorinated Methoxybenzenes and Related Halogenated Aromatics

The synthesis of halogenated aromatic compounds is rooted in the development of electrophilic aromatic substitution, a cornerstone of organic chemistry. Early investigations in the 19th century established that aromatic compounds, such as benzene (B151609), react with halogens in the presence of a catalyst to replace a hydrogen atom on the aromatic ring with a halogen. wikipedia.org For chlorination, this typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comdocbrown.info The mechanism involves the catalyst activating the chlorine molecule, making it a more potent electrophile that can be attacked by the electron-rich pi system of the benzene ring. masterorganicchemistry.comdocbrown.info This fundamental reaction paved the way for the preparation of a vast array of chlorinated aromatic structures.

The formation of the methoxybenzene (anisole) moiety and, more broadly, aryl ethers, is historically defined by the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, proceeding via a bimolecular nucleophilic substitution (Sɴ2) mechanism, involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of aromatic ethers, this entails the reaction of a phenoxide (the conjugate base of a phenol) with an alkyl halide. francis-press.com The Williamson synthesis proved to be a versatile and widely adopted method, enabling the preparation of both symmetrical and asymmetrical ethers and was crucial in confirming the structural nature of ethers. wikipedia.orgbyjus.com The combination of these two foundational reaction types—electrophilic aromatic chlorination and Williamson ether synthesis—provided the classical framework for synthesizing chlorinated methoxybenzenes.

Contemporary Approaches for the Preparation of 1,3,5-Trichloro-2-(chloromethoxy)benzene

While no direct, single-step synthesis for this compound is prominently documented, its preparation can be logically devised through a multi-step sequence involving the regioselective chlorination of a phenol (B47542) precursor followed by the formation of the chloromethoxy ethereal linkage.

Regioselective Chlorination Strategies of Precursor Aromatic Systems

The synthesis of the target molecule logically begins with the preparation of 2,4,6-trichlorophenol (B30397). The hydroxyl (-OH) group of phenol is a powerful activating group and is strongly ortho-, para-directing. docbrown.info Consequently, the direct chlorination of phenol tends to readily substitute at the 2, 4, and 6 positions.

The stepwise chlorination of phenol proceeds by first forming 2-chlorophenol (B165306) and 4-chlorophenol, which are then further chlorinated to 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, and finally to 2,4,6-trichlorophenol. gfredlee.com This transformation can be achieved by treating phenol with a chlorinating agent like chlorine gas or sodium hypochlorite (B82951). gfredlee.comaskfilo.comsciencemadness.org The reaction is often performed in the presence of a catalyst to enhance the rate and selectivity. askfilo.com One documented method involves the direct chlorination of phenol with gaseous chlorine, warming the mixture until the desired degree of chlorination is achieved. sciencemadness.org Another approach is the chlorination of monochlorophenol or dichlorophenol intermediates using gaseous chlorine in the presence of a catalyst system comprising an amine and an organic sulfide (B99878) to improve selectivity and yield. google.com

Ethereal Linkage Formation Techniques Utilizing Chlorinated Intermediates

Once 2,4,6-trichlorophenol is obtained, the subsequent step is the introduction of the chloromethoxy group at the phenolic oxygen. This transformation is effectively an O-alkylation and can be accomplished through a modification of the Williamson ether synthesis. francis-press.comfrancis-press.com The procedure involves two key stages:

Deprotonation of the Phenol: The acidic proton of the 2,4,6-trichlorophenol is removed by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to generate the corresponding highly nucleophilic 2,4,6-trichlorophenoxide anion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking a suitable electrophile to form the ether. For the synthesis of a chloromethoxy ether, a chloromethylating agent is required. Chloromethyl methyl ether (MOMCl) is a common reagent for this type of transformation. organic-chemistry.orgtandfonline.com The reaction proceeds via an Sɴ2 mechanism, where the phenoxide attacks the chloromethyl carbon, displacing the chloride ion and forming the C-O ether bond. wikipedia.orgmasterorganicchemistry.com

Alternatively, the chloromethyl group can be introduced using reagents from a Blanc chloromethylation, such as formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orglibretexts.orgalfa-chemistry.com However, this reaction is typically used for C-chloromethylation of aromatic rings rather than O-alkylation of phenols.

Optimization of Reaction Conditions and Yields in Chloromethoxybenzene Synthesis

For the chlorination of phenol , optimization focuses on maximizing the yield of the 2,4,6-trichloro isomer while minimizing over-chlorination or the formation of undesired byproducts. This can involve controlling the stoichiometry of the chlorinating agent, selecting an appropriate solvent, and maintaining an optimal temperature range (e.g., 50–80 °C). google.com The use of specific catalysts, such as mercaptoethylamine, has been patented to improve the process. google.com

For the Williamson ether synthesis step, reaction conditions are chosen to favor the Sɴ2 pathway and suppress potential side reactions. rsc.org Key optimization factors include:

Base and Solvent: The choice of base and solvent is critical. Strong bases ensure complete deprotonation of the phenol. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they effectively solvate the cation but not the nucleophilic anion, thus accelerating the rate of the Sɴ2 reaction. wikipedia.orgscienceinfo.com Protic solvents can slow the reaction by solvating the nucleophile. wikipedia.orgscienceinfo.com

Temperature: The reaction is typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.orgscienceinfo.com

Catalysts: While not always necessary, phase-transfer catalysts (e.g., tetrabutylammonium (B224687) salts) can be employed, especially in industrial settings. wikipedia.orgacs.orgacs.org These catalysts facilitate the transfer of the phenoxide from an aqueous phase to the organic phase containing the alkylating agent, allowing for milder reaction conditions and often eliminating the need for anhydrous solvents. acs.orgacs.org

Table 1: Key Parameters for Optimization in the Synthesis of this compound
Synthetic StepParameterObjectiveTypical Conditions & Considerations
Regioselective ChlorinationChlorinating AgentAchieve complete trichlorinationChlorine gas (Cl₂), Sodium hypochlorite (NaOCl), Sulfuryl chloride (SO₂Cl₂)
CatalystImprove rate and selectivityLewis acids (FeCl₃, AlCl₃), specific organic catalysts (e.g., amines, sulfides)
SolventEnsure reactant solubility and control reactivityOften performed neat or in non-polar organic solvents
TemperatureControl reaction rate and prevent side reactionsModerately elevated temperatures (e.g., 50-80 °C)
Ethereal Linkage FormationBaseComplete deprotonation of phenolSodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
SolventFavor Sɴ2 mechanismPolar aprotic solvents (DMF, Acetonitrile, DMSO) are preferred over protic solvents
TemperatureAchieve a practical reaction rateTypically 50-100 °C
Catalyst (Optional)Enhance reaction in biphasic systemsPhase-transfer catalysts (e.g., Tetrabutylammonium bromide)

Reactivity and Transformation Chemistry of 1,3,5 Trichloro 2 Chloromethoxy Benzene

Electrophilic Aromatic Substitution Reactions of the 1,3,5-Trichlorobenzene (B151690) Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are profoundly affected by the substituents already present on the ring. libretexts.org In 1,3,5-Trichloro-2-(chloromethoxy)benzene, the ring is substituted with three deactivating chlorine atoms and a chloromethoxy group, leading to a generally low reactivity towards electrophiles.

Substituent Effects on Electrophilic Attack Regioselectivity

The directing effect of each substituent determines the position of an incoming electrophile. Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

Chlorine Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho- and para-directing because of a weaker, opposing electron-donating resonance effect involving their lone pairs. libretexts.org

Chloromethoxy Group (-OCH₂Cl): The oxygen atom of the ether linkage possesses lone pairs that can be donated into the aromatic ring via resonance, which directs incoming electrophiles to the ortho and para positions. youtube.comorganicchemistrytutor.com However, the electronegativity of the oxygen atom, and the additional inductive pull from the chlorine on the methyl group, make the group as a whole deactivating. stackexchange.com Due to steric hindrance from the two ortho-chloro substituents, the chloromethoxy group is forced out of the plane of the benzene (B151609) ring, which may diminish the resonance effect. nih.govnih.gov

In this compound, the only available positions for substitution are carbons 4 and 6, which are chemically equivalent. The directing effects of the existing substituents converge on these positions:

The chloromethoxy group at C2 directs para to C4 and ortho to C6.

The chlorine atom at C1 directs meta to C4 and ortho to C6.

The chlorine atom at C3 directs ortho to C4 and meta to C6.

The chlorine atom at C5 directs ortho to both C4 and C6.

The resonance effect of the oxygen atom, although potentially weakened, is generally a stronger directing influence than that of halogens. Therefore, the chloromethoxy group is the primary director, strongly favoring substitution at positions 4 and 6. The ortho-directing effects of the chlorine atoms at C3 and C5 further reinforce this regioselectivity.

Reaction Pathways and Product Distribution Analysis

Given the highly deactivated nature of the 1,3,5-trichlorobenzene core, electrophilic aromatic substitution reactions require harsh conditions. The addition of the fourth deactivating group, chloromethoxy, further reduces the ring's nucleophilicity. Consequently, reactions such as nitration or halogenation would necessitate strong acid catalysts and elevated temperatures.

The predicted major product for a generic electrophilic substitution reaction would be the 4-substituted isomer, 1,3,5-Trichloro-4-E-2-(chloromethoxy)benzene (and its equivalent 6-substituted isomer). Due to the deactivation of the ring, achieving high yields would be challenging, and forcing conditions may lead to side reactions or decomposition. Disubstitution at both the 4 and 6 positions is unlikely unless extremely vigorous reaction conditions are employed.

Nucleophilic Displacement Reactions Involving the Chloromethoxy Moiety

The chloromethoxy group (-OCH₂Cl) is a reactive functional group characteristic of a chloromethyl ether. The chlorine atom is attached to a primary carbon, which is itself bonded to an electron-withdrawing oxygen atom, making the carbon highly electrophilic and susceptible to nucleophilic attack.

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

Nucleophilic substitution at the chloromethyl carbon can proceed via two primary mechanisms: the bimolecular Sₙ2 pathway and the unimolecular Sₙ1 pathway. masterorganicchemistry.com

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. chemicalnote.com This pathway is favored by strong nucleophiles, a primary substrate (which the chloromethyl group is), and polar aprotic solvents. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. reddit.com

Sₙ1 Mechanism: This is a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemicalnote.com While substitution on a primary carbon typically disfavors the Sₙ1 mechanism due to the instability of primary carbocations, the oxygen atom adjacent to the carbon in the chloromethoxy group can stabilize the positive charge through resonance, forming a stable oxocarbenium ion intermediate ([Ar-O=CH₂]⁺). This stabilization makes an Sₙ1 pathway more plausible than for a typical primary alkyl halide. libretexts.orglearncbse.in This mechanism is favored by weak nucleophiles and polar protic solvents that can stabilize the ionic intermediates. libretexts.org

The operative mechanism is therefore highly dependent on the specific reaction conditions and the nature of the nucleophile.

Influence of Nucleophile Structure and Reaction Environment on Reactivity

The outcome and rate of the nucleophilic displacement are critically influenced by the nucleophile and the solvent system.

Nucleophile Structure: Strong, unhindered nucleophiles (e.g., iodide, thiolate, cyanide, alkoxides) will generally favor a rapid Sₙ2 reaction. youtube.com Sterically bulky nucleophiles will slow the rate of an Sₙ2 reaction, potentially allowing a competing Sₙ1 pathway to become more significant if conditions permit. byjus.com Weak nucleophiles, such as water or alcohols, are more likely to react via an Sₙ1 mechanism, often in a process known as solvolysis. libretexts.org

Reaction Environment (Solvent): The choice of solvent is crucial in determining the reaction pathway. libretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding. They can solvate both the cation and anion intermediates of an Sₙ1 reaction, stabilizing the transition state and accelerating this pathway. csbsju.edu They can also solvate the nucleophile, reducing its reactivity and thus slowing down Sₙ2 reactions. csbsju.edu

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) possess dipoles that can solvate cations but are poor at solvating anions. pdx.edu This leaves the nucleophile relatively "free" and highly reactive, thereby accelerating Sₙ2 reactions. pdx.edu

Rearrangement Reactions and Fragmentation Pathways

Beyond substitution reactions, molecules can undergo structural rearrangements or fragment under specific energetic conditions, such as those found in mass spectrometry.

Rearrangement Reactions

There are no widely documented, characteristic rearrangement reactions for simple aryl chloromethyl ethers like this compound under typical synthetic conditions. While many named rearrangement reactions exist in organic chemistry (e.g., Claisen, Fries, Baeyer-Villiger), their specific structural requirements are not met by this compound. wiley-vch.delibretexts.org For example, the Claisen rearrangement requires an allyl aryl ether, and the Fries rearrangement applies to phenolic esters. wiley-vch.delibretexts.org Base-mediated rearrangements of more complex aryl ethers have been studied, but their applicability here is not established. organic-chemistry.org Cationic rearrangements are possible from carbocation intermediates, but the likely intermediate (the oxocarbenium ion) is already resonance-stabilized, making further rearrangement less probable. msu.edu

Fragmentation Pathways

In mass spectrometry, this compound would be expected to fragment in predictable ways upon electron ionization. The fragmentation pattern would be characterized by the presence of multiple chlorine atoms, leading to distinctive isotopic clusters for each fragment containing chlorine. docbrown.info

Key predicted fragmentation pathways include:

Loss of a chlorine radical from the chloromethyl group: This would form a stable, resonance-stabilized oxonium ion, [C₇H₅Cl₃O]⁺.

Alpha-cleavage with loss of the chloromethyl radical (•CH₂Cl): This cleavage would result in the formation of a 1,3,5-trichlorophenoxy cation, [C₆H₂Cl₃O]⁺.

Loss of the entire chloromethoxy group: Cleavage of the Ar-O bond could lead to a trichlorobenzene cation, [C₆H₂Cl₃]⁺.

Loss of chlorine from the aromatic ring: The molecular ion or fragment ions could lose one or more chlorine atoms.

Loss of formaldehyde (B43269) (CH₂O): Following the loss of the side-chain chlorine, the resulting ion could potentially eliminate formaldehyde to yield a trichlorobenzene radical cation.

The mass spectrum of the closely related 2,4,6-trichloroanisole (B165457) shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group. nist.gov A similar pattern is expected for this compound, with cleavage of the C-O or C-Cl bonds in the side chain being prominent.

Table of Compounds

Oxidation and Reduction Chemistry of the Chlorinated Aromatic Ether System

The oxidation and reduction chemistry of this compound is complex, with potential transformations occurring at either the aromatic ring or the chloromethoxy substituent.

Oxidation: The highly chlorinated benzene ring is resistant to oxidation due to the electron-withdrawing nature of the chlorine atoms, which deactivates the ring towards electrophilic attack. However, under forcing conditions or with powerful oxidizing agents, degradation of the aromatic system can occur. More likely, oxidation would target the chloromethoxy group. While the ether linkage is generally stable, the benzylic position is susceptible to oxidation. It is conceivable that under specific catalytic conditions, the benzylic C-H bond (if present after a transformation of the chloromethyl group) or the C-O bond could be targeted. In the context of bioremediation, certain genetically engineered monooxygenase enzymes, like cytochrome P450cam, have demonstrated the ability to oxidize highly inert polychlorinated benzenes to their corresponding chlorophenols, suggesting a potential, albeit specialized, pathway for the oxidative transformation of the aromatic core.

The chloromethoxy group can also be a target for reduction. The carbon-chlorine bond in this group is significantly more labile than the aromatic C-Cl bonds and can be reduced to a methoxy (B1213986) group. This transformation could potentially be achieved with a variety of reducing agents, including metal hydrides.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of multiple chlorine atoms on the aromatic ring of this compound makes it a potential substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most versatile cross-coupling methods. Aryl chlorides are known to be less reactive than bromides or iodides, but with the appropriate choice of catalyst and ligands, they can participate effectively. For a polychlorinated substrate like this compound, selective coupling at one of the chlorine positions could be possible, though achieving high selectivity might be challenging due to the similar electronic environment of the chlorine atoms. The steric hindrance from the adjacent chloro and chloromethoxy groups would also influence the reactivity of the C-Cl bonds.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, also typically catalyzed by palladium. Similar to the Suzuki coupling, the reaction with aryl chlorides requires robust catalytic systems. The reaction is known for its tolerance of a wide range of functional groups, which would be advantageous for a molecule like this compound. However, the toxicity of organotin reagents is a significant drawback.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. Organozinc reagents are more reactive than their boron and tin counterparts, which can facilitate the coupling of less reactive aryl chlorides. The Negishi coupling is a powerful tool for C-C bond formation and could be applied to functionalize the chlorinated ring of the target compound.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While aryl chlorides are challenging substrates for the Heck reaction, specialized catalytic systems have been developed to facilitate this transformation. The steric hindrance around the chlorine atoms in this compound would likely necessitate optimized reaction conditions.

The chloromethoxy group is generally expected to be stable under the conditions of these cross-coupling reactions, although its potential to be a leaving group in some transition metal-catalyzed processes cannot be entirely ruled out, especially with nickel catalysts that can activate C-O bonds.

Potential Cross-Coupling Reactions of this compound
ReactionCoupling PartnerTypical CatalystPotential Product
SuzukiAr-B(OH)2Pd(OAc)2 / Buchwald LigandAryl-substituted trichlorobenzene derivative
StilleAr-Sn(Bu)3Pd(PPh3)4Aryl-substituted trichlorobenzene derivative
NegishiAr-ZnClPdCl2(dppf) or Ni(acac)2Aryl-substituted trichlorobenzene derivative
HeckAlkenePd(OAc)2 / P(o-tol)3Alkenyl-substituted trichlorobenzene derivative

The success of cross-coupling reactions with aryl chlorides like this compound is highly dependent on the catalyst system, particularly the choice of ligand. The strong carbon-chlorine bond requires electron-rich and sterically bulky phosphine (B1218219) ligands to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step.

Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and bulky biaryl phosphines (e.g., SPhos, XPhos, RuPhos developed by the Buchwald group) are known to be highly effective for the activation of aryl chlorides. These ligands increase the electron density on the palladium center, promoting oxidative addition.

Sterically Hindered Ligands: The steric bulk of these ligands also plays a crucial role. It promotes the formation of monoligated palladium species, which are highly reactive, and facilitates the reductive elimination step to release the final product.

N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have shown excellent performance in the cross-coupling of aryl chlorides. They are strong σ-donors and form stable complexes with palladium, leading to robust and highly active catalysts.

For a sterically hindered and electronically deactivated substrate like this compound, a catalyst system employing a bulky and electron-rich biaryl phosphine ligand or an N-heterocyclic carbene would likely be necessary to achieve reasonable yields.

Commonly Used Ligands for Cross-Coupling of Aryl Chlorides
Ligand TypeExamplesKey Features
Bulky AlkylphosphinesP(t-Bu)3, PCy3Electron-rich, sterically demanding
Biaryl Phosphines (Buchwald type)SPhos, XPhos, RuPhosElectron-rich, sterically bulky, promote reductive elimination
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, form stable catalyst complexes

Photochemical and Electrochemical Transformations

Photochemical Transformations: The photochemical behavior of this compound is expected to involve reactions of both the chlorinated aromatic ring and the chloromethoxy side chain. Upon absorption of UV light, the carbon-chlorine bonds on the aromatic ring can undergo homolytic cleavage to form aryl radicals. In the presence of a hydrogen donor solvent, this can lead to reductive dechlorination. The photolysis of chlorinated aromatic compounds is a known environmental degradation pathway.

The chloromethoxy group is also photochemically labile. The C-Cl bond in this group can be cleaved to form a stabilized benzylic-type radical. Furthermore, the aryl-ether linkage itself can undergo photochemical cleavage. Studies on chlorinated diphenyl ethers have shown that photolysis can lead to aryl-ether bond homolysis. For this compound, this could potentially lead to the formation of a dichlorophenol derivative and other degradation products.

Electrochemical Transformations: The electrochemical behavior of this compound would likely be dominated by reductive processes. The polychlorinated aromatic ring can be electrochemically reduced, leading to sequential cleavage of the carbon-chlorine bonds. This is a well-documented process for the remediation of polychlorinated aromatic pollutants. The reduction potentials for the C-Cl bonds would be influenced by their position on the ring and the presence of the chloromethoxy substituent.

The chloromethoxy group can also undergo electrochemical reduction. The C-Cl bond in this side chain is expected to be more easily reduced than the aromatic C-Cl bonds. This would lead to the formation of the corresponding methoxy derivative.

Oxidative electrochemical processes are less likely for the highly chlorinated and electron-poor aromatic ring. However, under certain conditions, the chloromethoxy group or the ether linkage could potentially be oxidized at an anode, leading to cleavage and the formation of various degradation products.

Advanced Spectroscopic and Computational Analysis of 1,3,5 Trichloro 2 Chloromethoxy Benzene and Its Derivatives

Elucidation of Molecular Structure and Electronic Properties via High-Resolution Spectroscopy

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and electronic characteristics of complex organic molecules like 1,3,5-Trichloro-2-(chloromethoxy)benzene. These methods provide detailed insights into the connectivity of atoms, their spatial arrangement, and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a comprehensive structural characterization.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show two distinct signals: a singlet for the two equivalent aromatic protons (H-4, H-6) and a singlet for the two protons of the chloromethoxy group (-OCH₂Cl). The chemical shift of the aromatic protons would be influenced by the deshielding effects of the chlorine and oxygen substituents. The -OCH₂Cl protons are expected to appear at a significantly downfield region due to the electronegativity of both the adjacent oxygen and chlorine atoms.

The ¹³C NMR spectrum would display four signals for the aromatic carbons and one for the chloromethoxy carbon. The carbon atoms directly bonded to chlorine (C-1, C-3, C-5) and oxygen (C-2) would exhibit distinct chemical shifts.

2D NMR Techniques: To confirm these assignments and probe through-bond and through-space connectivities, various 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling, it would confirm the absence of neighboring protons for the aromatic and methylene (B1212753) signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signals with their directly attached ¹³C nuclei, definitively linking the aromatic proton signal to its corresponding carbon and the methylene protons to the chloromethoxy carbon.

Solid-State NMR: Solid-State NMR (ssNMR) could provide valuable information on the molecular dynamics and packing of this compound in the crystalline state. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can shed light on conformational preferences and intermolecular interactions that are averaged out in solution-state NMR. Studies on the closely related compound, 1,3,5-Trichloro-2-methoxybenzene, have established its solid-state structure, revealing significant rotation of the ether group out of the plane of the benzene (B151609) ring due to steric hindrance from the ortho-chlorine substituents. researchgate.netnih.gov ssNMR could be used to study the dynamics of this rotation in the solid phase for the title compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. You can sort and filter the data.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Notes
¹H Aromatic (H-4, H-6) ~7.3 - 7.5 Singlet Two equivalent protons on the benzene ring.
¹H Methylene (-OCH₂Cl) ~5.8 - 6.0 Singlet Protons are chemically equivalent.
¹³C C-O (C-2) ~150 - 155 Singlet Quaternary carbon attached to the chloromethoxy group.
¹³C C-Cl (C-1, C-5) ~130 - 135 Singlet Two equivalent quaternary carbons ortho to the ether.
¹³C C-Cl (C-3) ~128 - 132 Singlet Quaternary carbon para to the ether.
¹³C C-H (C-4, C-6) ~125 - 130 Singlet Two equivalent carbons bearing protons.
¹³C -OCH₂Cl ~70 - 75 Singlet Methylene carbon of the chloromethoxy group.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C-H stretching of the methylene group (-CH₂) would be observed around 2960-2850 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1600-1400 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O-C asymmetric stretch is expected in the 1275-1200 cm⁻¹ region.

C-Cl stretching: Strong bands in the 850-550 cm⁻¹ range would be attributable to the C-Cl stretching vibrations from both the aromatic ring and the chloromethoxy group. The substitution pattern on the benzene ring influences the exact frequencies of these modes. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this molecule, the symmetric breathing mode of the substituted benzene ring would be a prominent feature in the Raman spectrum. The C-Cl stretching vibrations are also typically Raman active. Comparing experimental FT-IR and Raman spectra with theoretical predictions from DFT calculations can aid in the precise assignment of vibrational modes and provide insights into the molecule's conformation. aip.org

Table 2: Predicted Characteristic Vibrational Frequencies This table is interactive. You can sort and filter the data.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Intensity
Aromatic C-H Stretch 3100 - 3000 FT-IR/Raman Medium-Weak
Methylene C-H Stretch 2960 - 2850 FT-IR/Raman Medium
Aromatic C=C Stretch 1600 - 1400 FT-IR/Raman Medium-Strong
Asymmetric C-O-C Stretch 1275 - 1200 FT-IR Strong
C-Cl Stretch (Aryl) 850 - 650 FT-IR/Raman Strong
C-Cl Stretch (Alkyl) 800 - 600 FT-IR/Raman Strong

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern observed upon ionization gives crucial information about the molecule's structure.

For this compound (C₇H₅Cl₄O), the molecular ion region in the mass spectrum would be highly characteristic due to the isotopic distribution of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%). The presence of four chlorine atoms would result in a distinctive pattern of isotopic peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities.

The primary fragmentation pathways would likely involve the cleavage of the weakest bonds. Plausible fragmentation steps include:

Loss of a chlorine radical (•Cl): Cleavage of a C-Cl bond, most likely from the chloromethoxy group, to form a stable oxonium ion.

Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the C-O bond to yield a trichlorophenoxy radical cation.

Loss of formaldehyde (B43269) (CH₂O) and a chlorine radical: A rearrangement followed by fragmentation.

The fragmentation pattern of related chlorobenzenes often involves the loss of chlorine atoms and the formation of a stable phenyl cation. docbrown.info HRMS would allow for the elemental composition of each fragment ion to be determined, enabling the confident elucidation of these fragmentation pathways.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound This table is interactive. You can sort and filter the data.

Ion Proposed Formula m/z (for ³⁵Cl isotope) Notes
[M]⁺ [C₇H₅Cl₄O]⁺ 244 Molecular ion. Exhibits a complex isotopic pattern due to four Cl atoms.
[M-Cl]⁺ [C₇H₅Cl₃O]⁺ 209 Loss of a chlorine radical.
[M-CH₂Cl]⁺ [C₆H₃Cl₃O]⁺ 196 Loss of the chloromethyl radical.
[C₆H₃Cl₂]⁺ [C₆H₃Cl₂]⁺ 145 Subsequent loss of CO and Cl from the [M-CH₂Cl]⁺ fragment.

Theoretical Investigations of Molecular Geometry and Electronic Properties

Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the interpretation of spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) would allow for reliable predictions of various properties of this compound. globalresearchonline.net

Molecular Geometry: A key structural feature of interest is the conformation of the chloromethoxy group relative to the benzene ring. Based on X-ray crystallography data for the analogous 1,3,5-trichloro-2-methoxybenzene, significant steric hindrance from the two ortho-chlorine atoms forces the ether group to rotate out of the plane of the aromatic ring. nih.govnih.gov DFT geometry optimization would be expected to predict a similar non-planar conformation for the title compound, providing precise values for bond lengths, bond angles, and the crucial C-C-O-C dihedral angle.

Spectroscopic Parameters: DFT calculations can also predict spectroscopic data with a high degree of accuracy:

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies can be used to generate a theoretical IR and Raman spectrum. These predicted spectra are invaluable for assigning the bands observed in experimental spectra. researchgate.net

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method within DFT can predict ¹H and ¹³C NMR chemical shifts, which, when compared to experimental values, can confirm the proposed structure.

Electronic Properties: DFT calculations yield information about the electronic structure, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation properties. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a pathway to very high accuracy, albeit at a greater computational expense than DFT.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) incorporate electron correlation effects more rigorously than standard DFT functionals. For this compound, these high-level calculations could be used to:

Benchmark DFT Results: Perform single-point energy calculations on the DFT-optimized geometry to obtain a more accurate electronic energy.

Investigate Reaction Mechanisms: While outside the direct scope of structural analysis, ab initio methods are the gold standard for calculating the energetics of reaction pathways, including the structures and energies of transition states, which is essential for predicting chemical reactivity.

Refine Conformational Energetics: Accurately determine the relative energies of different conformers (e.g., rotational isomers of the chloromethoxy group) to understand the conformational landscape of the molecule with high confidence.

The application of these advanced computational methods, in conjunction with high-resolution spectroscopy, provides a robust framework for the comprehensive characterization of the structural and electronic properties of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility and the influence of surrounding solvent molecules on its structure and dynamics.

An MD simulation to explore these dynamics would involve placing a model of the molecule within a simulated box of solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane). By calculating the forces between the atoms using a suitable force field (e.g., OPLS, AMBER) and solving the equations of motion, a trajectory of the molecule's behavior over nanoseconds or longer can be generated.

Analysis of this trajectory would reveal the preferred conformations and the energy barriers between them. Furthermore, it would elucidate solvation effects, showing how solvent molecules arrange themselves around the solute. The polar chloromethoxy group would be expected to form specific interactions, such as hydrogen bonds if in a protic solvent, while the non-polar trichlorobenzene ring would favor hydrophobic interactions. These solvation patterns can, in turn, influence the conformational equilibrium of the molecule.

Illustrative Data Table: Predicted Dihedral Angle Distribution in Various Solvents

The following hypothetical table illustrates how results from an MD simulation might be presented, showing the most probable C2-C1-O-CH₂ dihedral angle in different solvent environments.

SolventDielectric ConstantMost Probable Dihedral Angle (C2-C1-O-CH₂)Distribution Width (± degrees)
Gas Phase (Vacuum)190°15
Hexane1.988°18
Acetone2185°25
Water8083°30

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. For this compound, a plausible and computationally interesting reaction to study would be nucleophilic substitution at the carbon of the chloromethoxy group (Ar-O-C H₂-Cl). This carbon is activated towards substitution because the attached chlorine is a good leaving group. Such reactions can proceed through different mechanisms, most commonly the unimolecular (Sₙ1) or bimolecular (Sₙ2) pathways. Computational chemistry allows for a detailed exploration of these competing mechanisms.

Transition State Calculations and Reaction Energy Profile Analysis

To distinguish between possible reaction mechanisms, a reaction energy profile must be calculated. This involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate and represents the highest energy barrier that must be overcome for the reaction to proceed. libretexts.org

Computational methods, such as density functional theory (DFT), can be used to locate the geometric structure of the transition state. For a hypothetical Sₙ2 reaction of this compound with a nucleophile (e.g., hydroxide (B78521), OH⁻), the TS would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is partially formed and the bond to the leaving chloride ion is partially broken. ucsb.edu For an Sₙ1 reaction, the process would be stepwise, involving the initial cleavage of the C-Cl bond to form a carbocation intermediate, which would then be attacked by the nucleophile.

By calculating the energies of these species relative to the reactants, a reaction energy profile can be constructed. The height of the highest energy barrier on this profile gives the activation energy, which is the primary determinant of the reaction rate. Comparing the activation energies for the Sₙ1 and Sₙ2 pathways would reveal the kinetically favored mechanism.

Illustrative Data Table: Hypothetical Reaction Energy Profile for Nucleophilic Substitution

This table presents hypothetical relative free energies (ΔG) in kcal/mol for the Sₙ1 and Sₙ2 pathways of the reaction with a generic nucleophile (Nu⁻).

SpeciesSₙ2 Pathway ΔG (kcal/mol)Sₙ1 Pathway ΔG (kcal/mol)
Reactants0.00.0
Transition State 1+22.5+28.0 (C-Cl cleavage)
IntermediateN/A+25.0 (Carbocation)
Transition State 2N/A+26.5 (Nu⁻ attack)
Products-15.0-15.0

Based on this hypothetical data, the Sₙ2 pathway would be favored due to its lower activation energy (+22.5 kcal/mol) compared to the rate-determining step of the Sₙ1 pathway (+28.0 kcal/mol).

Frontier Molecular Orbital (FMO) Theory Applications in Understanding Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comyoutube.com For a nucleophilic substitution reaction, the key interaction is the donation of electron density from the HOMO of the nucleophile into the LUMO of the electrophile, this compound. libretexts.org

The energy gap between the nucleophile's HOMO and the electrophile's LUMO is a critical indicator of reactivity; a smaller gap generally implies a more favorable interaction and a faster reaction. Quantum chemical calculations can determine the energies and spatial distributions of these orbitals.

For this compound, the LUMO would be expected to be localized primarily on the σ* antibonding orbital of the C-Cl bond within the chloromethoxy group. This localization makes the carbon atom susceptible to nucleophilic attack and facilitates the breaking of the C-Cl bond. An FMO analysis would visualize this LUMO to confirm the site of electrophilicity and calculate its energy to compare the molecule's reactivity with that of other potential substrates.

Illustrative Data Table: Hypothetical FMO Analysis for Reactivity

This table shows hypothetical HOMO-LUMO energies (in electron volts, eV) for the substrate and a nucleophile.

MoleculeOrbitalEnergy (eV)Primary Location
This compoundHOMO-9.8Trichlorophenyl ring (π-system)
LUMO+1.2σ* orbital of the C-Cl bond
Hydroxide ion (OH⁻)HOMO-1.8Oxygen lone pair
LUMO> +5.0N/A

The key interaction is between the HOMO of the hydroxide (-1.8 eV) and the LUMO of the substrate (+1.2 eV), resulting in an energy gap (ΔE) of 3.0 eV.

Applications of 1,3,5 Trichloro 2 Chloromethoxy Benzene in Complex Organic Synthesis

Application in Material Science and Polymer Chemistry

Monomer Synthesis for Advanced Polymeric Materials with Specific Properties

The bifunctional nature of 1,3,5-Trichloro-2-(chloromethoxy)benzene makes it a compelling candidate as a monomer or co-monomer in the synthesis of high-performance polymers. The reactive chloromethoxy group can serve as a key linkage point for polymerization reactions, while the heavily chlorinated benzene (B151609) core can impart specific, desirable properties to the resulting polymer backbone or side chains.

Organic polymers containing chlorine, known as chlorinated hydrocarbon polymers, often exhibit distinct and useful properties compared to their non-chlorinated counterparts. jrank.org The incorporation of the this compound unit into a polymer chain could confer properties such as:

Flame Retardancy: High chlorine content is a well-known strategy for rendering materials fire-retardant. jrank.org Polymers derived from this monomer would likely exhibit reduced flammability, a critical feature for materials used in electronics, construction, and transportation.

Chemical Resistance: The stable carbon-chlorine bonds on the aromatic ring can enhance a polymer's resistance to chemical attack, improving its durability in harsh environments.

Thermal Stability: The rigid, symmetrically substituted aromatic ring contributes to the thermal stability of the polymer, allowing it to withstand higher temperatures without degradation. Chlorinated polymers like Chlorinated PVC (CPVC) are known to have higher softening temperatures than conventional PVC. researchgate.netspecialchem.com

High Refractive Index: The presence of heavy atoms like chlorine can increase the refractive index of the polymer, a property sought after for optical applications such as advanced lenses and coatings.

The chloromethoxy group is a potent electrophile, capable of reacting with a variety of nucleophiles (e.g., phenols, amines, thiols) in polycondensation or step-growth polymerization reactions. This allows for the creation of novel polyethers, polyamines, or other polymer classes where the trichlorophenyl unit is either integrated into the main chain or appended as a functional side group.

Table 1: Potential Polymer Properties Imparted by this compound Monomer
Property EnhancementUnderlying Structural FeaturePotential Application Area
Flame RetardancyHigh chlorine content on the aromatic ringElectronics housing, building materials, aerospace components
Chemical ResistanceStable C-Cl bonds and aromatic coreChemical storage tank linings, industrial piping, protective coatings
Thermal StabilityRigid trichlorobenzene unitHigh-temperature insulators, automotive engine components
Increased Refractive IndexPresence of multiple heavy chlorine atomsOptical resins, advanced lenses, coatings for optical fibers

Incorporation into Functional Materials with Tunable Electronic or Optical Characteristics

Beyond structural polymers, this compound holds potential for the synthesis of functional materials with tailored electronic or optical properties. The electronic nature of the trichlorobenzene ring is a key factor in this context.

The three chlorine atoms on the benzene ring act as strong electron-withdrawing groups, significantly lowering the energy of the molecule's frontier orbitals (HOMO and LUMO). When this unit is incorporated into a larger π-conjugated system, such as those found in organic semiconductors or dyes, it can be used to precisely tune the material's electronic band gap. This tunability is crucial for optimizing performance in applications like:

Organic Light-Emitting Diodes (OLEDs): Modifying the electronic properties of emitter or transport layer materials to improve efficiency and color purity.

Organic Photovoltaics (OPVs): Adjusting the energy levels of donor or acceptor materials to enhance charge separation and collection.

Sensors: The parent compound, 1,3,5-trichlorobenzene (B151690), has been used to synthesize photoluminescent organic radicals and graphene quantum dots for photovoltaics. sigmaaldrich.com The chloromethoxy group on the title compound provides a reactive handle to covalently link this electronically active trichlorophenyl moiety into sensor architectures.

Table 2: Predicted Effects on Electronic and Optical Properties
PropertyEffect of 1,3,5-Trichlorophenyl MoietyPotential Application
Electronic Band Gap Lowering of HOMO/LUMO energy levels due to inductive electron withdrawal.Organic semiconductors, photovoltaics
Photoluminescence Modulation of fluorescence emission wavelength.Fluorescent probes, OLEDs, optical sensors
Polarizability Increased molecular polarizability due to chlorine atoms.Non-linear optical materials
Dipole Moment Alteration of molecular dipole moment, affecting intermolecular interactions.Molecular self-assembly, thin-film morphology

Development of Novel Reagents and Catalysts Derived from this compound

The high reactivity of the chloromethoxy group makes this compound an excellent starting material for the synthesis of novel reagents and ligands for catalysis. chempanda.comdur.ac.uk This functional group behaves as a potent electrophile, readily reacting with nucleophiles to form a stable covalent bond while attaching the bulky and electron-deficient 2,4,6-trichlorophenyl moiety.

This reactivity can be harnessed to create specialized chemical tools:

Protecting Group Reagents: The 2,4,6-trichloro-methoxymethyl (TCMOM) group, which could be introduced using this reagent, can function as a sterically hindered and electronically distinct protecting group for alcohols or other nucleophilic functional groups. Its stability profile would differ from standard protecting groups like methoxymethyl (MOM), potentially allowing for selective deprotection under specific conditions.

Phosphonium (B103445) Salts and Wittig Reagents: Reaction with triphenylphosphine (B44618) would yield a phosphonium salt. Subsequent deprotonation would generate a Wittig reagent bearing the 2,4,6-trichlorophenyl group. Such a reagent would be valuable for installing a vinyl group with specific steric and electronic properties onto aldehydes and ketones.

Ligand Synthesis for Homogeneous Catalysis: The trichlorophenyl group possesses a unique combination of steric bulk and strong electron-withdrawing character. By reacting this compound with nucleophilic ligand precursors (e.g., amines, phosphines, N-heterocyclic carbenes), a new class of ligands can be synthesized. When coordinated to a transition metal center, these ligands could significantly influence the catalyst's:

Activity: The electron-withdrawing nature can make the metal center more electrophilic, potentially accelerating catalytic cycles.

Selectivity: The significant steric hindrance can create a specific pocket around the metal, favoring the formation of one product over others in reactions like cross-coupling, hydrogenation, or hydroformylation.

Stability: The bulky framework can protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst.

The synthesis of such specialized reagents and ligands from a readily available precursor highlights the strategic importance of this compound in advancing the capabilities of modern organic and organometallic chemistry.

Environmental Degradation and Transformation Pathways of 1,3,5 Trichloro 2 Chloromethoxy Benzene

Photolytic Degradation Mechanisms in Environmental Compartments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of aromatic compounds in the environment. For 1,3,5-Trichloro-2-(chloromethoxy)benzene, this process is likely to occur in the atmosphere, as well as in the surface layers of aquatic systems. The degradation can proceed through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

The primary mechanism of photolytic degradation for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process typically occurs stepwise, leading to the formation of less chlorinated congeners. In the case of this compound, photolysis could lead to the formation of various dichlorinated and monochlorinated (chloromethoxy)benzene (B3055810) isomers. Eventual cleavage of the ether bond could also occur, leading to the formation of chlorinated phenols and other byproducts. The rate of photodegradation is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the environmental matrix.

Table 1: Potential Photolytic Degradation Products of this compound

Parent Compound Potential Photodegradation Products Transformation Process
This compoundDichloro-(chloromethoxy)benzenesReductive Dechlorination
Monochloro-(chloromethoxy)benzenesReductive Dechlorination
Chloromethoxy)benzeneReductive Dechlorination
TrichlorophenolsEther Bond Cleavage
DichlorophenolsEther Bond Cleavage and Dechlorination

Biotic Transformation Pathways by Microorganisms and Enzymes

The biodegradation of chlorinated aromatic compounds is a key process in their removal from the environment. Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to break down these persistent organic pollutants. For this compound, both aerobic and anaerobic microbial degradation are plausible.

Under aerobic conditions, bacteria often initiate the degradation of chlorinated benzenes and similar compounds using dioxygenase enzymes. nih.gov These enzymes incorporate molecular oxygen into the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then subject to ring cleavage and further metabolism, ultimately leading to carbon dioxide and chloride ions. nih.gov The methoxy (B1213986) group in chlorinated anisoles can be cleaved by monooxygenases, forming the corresponding chlorophenols, which are then further degraded.

In anaerobic environments, a common pathway is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen. nih.gov This process is carried out by halorespiring bacteria that use chlorinated compounds as electron acceptors. nih.gov Higher chlorinated benzenes are more readily dehalogenated under anaerobic conditions. nih.gov Following dechlorination, the resulting less-chlorinated or non-chlorinated aromatic rings can be cleaved and mineralized by other anaerobic microorganisms.

Table 2: Key Microbial Processes in the Biotransformation of Chlorinated Aromatic Compounds

Condition Key Enzymes Initial Transformation Steps Potential Intermediate Products
AerobicDioxygenases, MonooxygenasesHydroxylation of the aromatic ring, O-demethylationChlorocatechols, Trichlorophenols
AnaerobicReductive DehalogenasesSequential removal of chlorine atomsDichloro-(chloromethoxy)benzenes, Monochloro-(chloromethoxy)benzenes

Advanced Oxidation Processes for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com AOPs are highly effective in degrading recalcitrant organic pollutants like chlorinated aromatic compounds. mdpi.com

Several AOPs could be employed for the degradation of this compound. These include ozonation, UV/H₂O₂, and Fenton-based processes. osti.govuwaterloo.ca In these processes, highly reactive hydroxyl radicals attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring opening. nih.gov

The degradation of 1,3,5-trichlorobenzene (B151690) has been studied using ozone-based AOPs, demonstrating high removal efficiencies. osti.gov The presence of the chloromethoxy group may influence the reaction kinetics, but the fundamental mechanism of hydroxyl radical attack is expected to be similar. The ultimate products of complete mineralization through AOPs are carbon dioxide, water, and chloride ions. uwaterloo.ca

Table 3: Common Advanced Oxidation Processes and Their Mechanisms

AOP Method Primary Oxidant Mechanism of Action Potential for Mineralization
Ozonation (O₃)Ozone, Hydroxyl RadicalsDirect reaction with ozone and indirect reaction with hydroxyl radicalsModerate to High
UV/H₂O₂Hydroxyl RadicalsPhotolysis of hydrogen peroxide to generate hydroxyl radicalsHigh
Fenton (Fe²⁺/H₂O₂)Hydroxyl RadicalsCatalytic decomposition of hydrogen peroxide by ferrous ionsHigh
Photo-Fenton (Fe²⁺/H₂O₂/UV)Hydroxyl RadicalsFenton reaction enhanced by UV lightVery High

Identification and Characterization of Environmental Metabolites and Byproducts

The degradation of this compound, whether through photolytic, biotic, or chemical means, will result in the formation of various transformation products. Identifying these metabolites is crucial for a complete environmental risk assessment, as they may also be persistent and toxic.

Based on the degradation pathways of related compounds, a number of potential metabolites can be predicted. Reductive dechlorination, a common initial step in both photolytic and anaerobic degradation, would lead to the formation of dichlorinated and monochlorinated (chloromethoxy)benzene isomers. Cleavage of the ether linkage, which can occur through microbial or photolytic action, would result in the formation of 1,3,5-trichlorophenol and its subsequent degradation products.

Under aerobic microbial degradation or AOPs, hydroxylated intermediates are expected. These could include various isomers of trichloro-chloromethoxy-phenols and, following ring cleavage, chlorinated aliphatic acids. Complete mineralization would lead to inorganic products. The identification of these byproducts typically requires advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Table 4: Predicted Environmental Metabolites and Byproducts of this compound

Degradation Pathway Class of Metabolite/Byproduct Specific Examples (Predicted)
Photolysis/Anaerobic BiodegradationReductively Dechlorinated Products1,3-Dichloro-2-(chloromethoxy)benzene, 1-Chloro-2-(chloromethoxy)benzene
Aerobic Biodegradation/PhotolysisEther Cleavage Products1,3,5-Trichlorophenol
Aerobic Biodegradation/AOPsHydroxylated IntermediatesTrichlorohydroxy(chloromethoxy)benzenes, Chlorocatechols
All Pathways (Incomplete Degradation)Ring Cleavage ProductsChlorinated aliphatic acids
All Pathways (Complete Degradation)Mineralization ProductsCarbon dioxide, Water, Chloride ions

Future Directions and Emerging Research Avenues for 1,3,5 Trichloro 2 Chloromethoxy Benzene

Development of Sustainable and Atom-Economical Synthetic Methodologies

Current synthetic chemistry places a strong emphasis on "green" principles, focusing on methods that are both efficient and environmentally benign. The synthesis of 1,3,5-Trichloro-2-(chloromethoxy)benzene presents an opportunity to develop such methodologies. A primary hypothetical route would be the reaction of 2,4,6-trichlorophenol (B30397) with a chloromethylating agent.

Future research could focus on moving beyond classical methods toward more sustainable alternatives. This includes exploring catalytic approaches that minimize waste and maximize atom economy. The Williamson ether synthesis, a foundational method for preparing ethers, could be adapted for this purpose. wikipedia.orgbritannica.com In this prospective application, the sodium salt of 2,4,6-trichlorophenol (sodium 2,4,6-trichlorophenate) would react with a suitable chloromethylating agent.

Advancements could involve the use of phase-transfer catalysts to improve reaction efficiency under milder conditions, thereby reducing energy consumption and the need for harsh solvents. chemeurope.com Furthermore, developing catalytic systems that allow for the direct, one-pot synthesis from 1,3,5-trichlorobenzene (B151690) would represent a significant step forward in atom economy.

Table 1: Comparison of Potential Synthetic Routes for this compound

Methodology Precursors Potential Advantages Sustainability Challenges
Modified Williamson Ether Synthesis 2,4,6-Trichlorophenol, Chloromethylating Agent (e.g., Chloromethyl methyl ether) High potential yield, well-understood mechanism. wikipedia.org Stoichiometric use of base leads to salt by-products; use of potentially hazardous reagents.
Catalytic Etherification 2,4,6-Trichlorophenol, Dichloromethane Use of a low-cost C1 source; potential for high atom economy. Requires development of a highly selective catalyst to prevent side reactions.

| Direct Functionalization | 1,3,5-Trichlorobenzene, Chloromethoxy Source | Fewer synthetic steps from a common starting material. | Challenging regioselectivity; may require harsh reaction conditions. |

Exploration of Unprecedented Reactivity Patterns and Synthetic Utilities

The chloromethoxy group is a potent electrophile, making this compound a valuable alkylating agent for a wide range of nucleophiles. orgsyn.org The three chlorine atoms on the aromatic ring are strong electron-withdrawing groups, which would further enhance the reactivity of the chloromethyl carbon by stabilizing the transition state of SN2 reactions.

Future research should systematically investigate its reactions with various nucleophiles, including alcohols, phenols, thiols, and amines, to synthesize novel ethers, thioethers, and secondary amines. These products could serve as building blocks for more complex molecules in medicinal chemistry or materials science. The chloromethyl group is known to be a reactive intermediate in synthesis.

The compound's dual reactivity is particularly interesting. While the chloromethoxy group provides a site for nucleophilic substitution, the chlorine atoms on the benzene (B151609) ring could potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or through activation by additional electron-withdrawing groups. Exploring the selective activation of one reactive site over the other would be a key area of research, enabling the molecule to be used as a versatile synthetic platform.

Table 2: Prospective Reactions and Synthetic Applications

Nucleophile Reaction Type Potential Product Class Emerging Research Focus
Alcohols/Phenols (ROH) SN2 Alkylation Aryl Alkyl Ethers Synthesis of complex molecules with tailored electronic properties.
Thiols (RSH) SN2 Alkylation Aryl Thioethers Development of sulfur-containing ligands or materials with unique optical properties.
Amines (RNH₂) SN2 Alkylation Substituted Benzylamines Creation of precursors for biologically active compounds or polymer crosslinkers.

Integration into Advanced Functional Systems and Nanomaterials

The structural characteristics of this compound make it a compelling candidate for incorporation into advanced materials. The high chlorine content can impart desirable properties such as flame retardancy and thermal stability, similar to other chlorinated polymers.

One promising avenue is its use as a monomer or crosslinking agent in polymer chemistry. The reactive chloromethoxy group can be used to graft the trichlorophenyl moiety onto existing polymer backbones, thereby modifying their properties. For instance, incorporating this unit into polymers could enhance their resistance to degradation by strong oxidizing agents like chlorine. scirp.org Alternatively, if both the chloromethoxy group and the aromatic chlorines can be functionalized, it could act as a building block for creating highly crosslinked, thermally stable polymer networks. epa.gov

In nanotechnology, the molecule could serve as a surface modification agent. Its reactive handle could be used to anchor it to the surface of nanoparticles (e.g., silica, gold), while the trichlorobenzene unit would present a well-defined, functionalized surface. This could be useful for creating specialized chromatographic stationary phases or for tuning the electronic properties of nanomaterials.

Interdisciplinary Research Opportunities in Chemical Sciences and Related Fields

The potential applications of this compound extend beyond traditional organic synthesis and material science, opening doors for interdisciplinary collaboration.

Chemical Biology: The reactive nature of the chloromethoxy group suggests its potential use as a bioconjugation agent. It could be used to attach the trichlorophenyl group as a label or tag to biomolecules for analytical purposes.

Environmental Science: As an organochlorine compound, its environmental fate and degradation pathways would be of significant interest. nih.gov Research in this area could focus on developing bioremediation strategies or advanced oxidation processes for this class of compounds. nih.govresearchgate.net

Computational Chemistry: Theoretical studies could predict the reactivity, electronic structure, and spectral properties of the molecule. Such studies would be invaluable for guiding synthetic efforts and understanding the mechanisms of its reactions, including the potential for σ-hole interactions involving the chlorine atoms. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Trichloro-2-(chloromethoxy)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, chloromethoxy groups can be introduced by reacting 1,3,5-trichlorobenzene derivatives with chloromethylating agents (e.g., chloromethyl ethers) under acidic conditions. A typical protocol involves refluxing in anhydrous solvents (e.g., ethanol or dichloromethane) with catalytic acetic acid to promote reactivity . Purification often employs column chromatography or recrystallization. Optimization requires monitoring reaction kinetics via TLC or HPLC to adjust temperature, solvent polarity, and stoichiometry.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural elucidation : Use 1H^1H/13C^13C NMR to confirm substitution patterns and chlorine/methoxy group integration. IR spectroscopy identifies C-Cl (550–750 cm1^{-1}) and C-O-C (1050–1250 cm1^{-1}) stretches.
  • Purity assessment : GC-MS or HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) quantifies impurities. Melting point analysis (expected range: 86–88°C for analogous trichloro compounds) verifies crystallinity .
  • Elemental analysis : Combustion analysis or X-ray crystallography validates molecular composition.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation of volatile chlorinated compounds.
  • Storage : Store in amber glass bottles at 0–6°C to prevent degradation. Ensure containers are sealed under inert gas (N2_2) to minimize hydrolysis .
  • Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before incineration or EPA-approved hazardous waste disposal .

Advanced Research Questions

Q. How does the chlorination pattern influence the herbicidal activity of this compound (chlornitrofen)?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare bioactivity of positional isomers (e.g., 1,2,4-trichloro vs. 1,3,5-trichloro derivatives) using in vitro assays (e.g., inhibition of plant cell elongation).
  • Mechanistic insight : The 4-nitrophenoxy group enhances electron-withdrawing effects, stabilizing radical intermediates in photosynthetic inhibition. Chlorine atoms at 1,3,5 positions increase lipophilicity, improving membrane permeability .

Q. What challenges arise in detecting environmental residues of this compound, and how can they be mitigated?

  • Methodology :

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate residues from soil/water matrices. Derivatize with BSTFA for GC-ECD/GC-MS detection (LOD: ~0.1 ppb).
  • Interference management : Co-eluting chlorinated aromatics (e.g., trichlorobenzenes) require tandem MS/MS for selective quantification. Validate methods via spike-recovery tests in EPA-certified labs .

Q. How can contradictions in toxicity data for chlorinated benzene derivatives be resolved?

  • Methodology :

  • Meta-analysis : Systematically review acute vs. chronic toxicity studies (e.g., LC50_{50} in Daphnia magna vs. mammalian cell lines). Account for variables like exposure duration and metabolite profiling.
  • In silico modeling**: Use QSAR models to predict bioaccumulation potential (log P) and endocrine disruption risks. Cross-validate with experimental data from OECD guideline tests .

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